Product packaging for Chlorobiphenyl-vancomycin(Cat. No.:)

Chlorobiphenyl-vancomycin

Cat. No.: B1255296
M. Wt: 1649.9 g/mol
InChI Key: NUGCUVZKRIIKBF-CZABSZFKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chlorobiphenyl-vancomycin is a semi-synthetic derivative of vancomycin, engineered to combat vancomycin-resistant bacterial strains such as VanA and VanB-type enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA) . Its primary research value lies in its enhanced mechanism of action. While it maintains the classic glycopeptide ability to bind to the D-Ala-D-Ala termini of peptidoglycan precursors, the strategic addition of a hydrophobic chlorobiphenyl group facilitates dimerization and membrane anchoring . Furthermore, research indicates that this compound and its analogues can directly inhibit the transglycosylation process required for peptidoglycan synthesis, even in the absence of effective D-Ala-D-Ala binding . This dual or multi-functional mechanism not only restores potency against resistant pathogens but also results in impressive antimicrobial activities, with studies showing up to a 100-fold improvement in efficacy against VanA and VanB VRE compared to standard vancomycin . For researchers, this compound is a critical tool for studying novel antibiotic mechanisms, overcoming resistance, and exploring next-generation antibacterial therapies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C79H84Cl3N9O24 B1255296 Chlorobiphenyl-vancomycin

Properties

Molecular Formula

C79H84Cl3N9O24

Molecular Weight

1649.9 g/mol

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

InChI

InChI=1S/C79H84Cl3N9O24/c1-32(2)20-47(84-5)71(102)90-62-64(97)38-13-18-51(45(81)22-38)111-53-24-40-25-54(68(53)115-78-69(67(100)66(99)55(31-92)113-78)114-57-29-79(4,70(101)33(3)110-57)85-30-34-6-8-35(9-7-34)36-10-15-41(80)16-11-36)112-52-19-14-39(23-46(52)82)65(98)63-76(107)89-61(77(108)109)44-26-42(93)27-50(95)58(44)43-21-37(12-17-49(43)94)59(73(104)91-63)88-74(105)60(40)87-72(103)48(28-56(83)96)86-75(62)106/h6-19,21-27,32-33,47-48,55,57,59-67,69-70,78,84-85,92-95,97-101H,20,28-31H2,1-5H3,(H2,83,96)(H,86,106)(H,87,103)(H,88,105)(H,89,107)(H,90,102)(H,91,104)(H,108,109)/t33-,47+,48-,55+,57-,59+,60+,61-,62+,63-,64+,65+,66+,67-,69+,70+,78-,79-/m0/s1

InChI Key

NUGCUVZKRIIKBF-CZABSZFKSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)O

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Derivatization of Chlorobiphenyl Vancomycin

Approaches to Vancomycin (B549263) Core Modification for Derivatization

The modification of the vancomycin core is a critical first step in the synthesis of its derivatives. Both semisynthetic and total synthesis approaches have been utilized to create analogs with enhanced properties.

Total Synthesis Pathways for Vancomycin and its Derivatives

While challenging, total synthesis offers the advantage of enabling deep-seated modifications within the vancomycin core that are inaccessible through semisynthesis. nih.govnih.gov This approach allows for the creation of analogs with fundamentally altered binding pockets designed to recognize the D-Ala-D-Lac terminus present in vancomycin-resistant bacteria. nih.govacs.org

A significant breakthrough in this area was the development of a next-generation total synthesis of vancomycin aglycon in 17 steps (longest linear sequence) from its constituent amino acid subunits. nih.govchemistryviews.orgresearchgate.net This improved method features several key steps, including:

A one-pot Miyaura borylation–Suzuki coupling sequence for the stereoselective introduction of the axially chiral biaryl unit. chemistryviews.org

A scalable macrolactamization for the closure of one of the macrocyclic rings. chemistryviews.org

Two intramolecular SNAr cyclizations to form the remaining two macrocycles. chemistryviews.org

Introduction of the Chlorobiphenyl Moiety

The incorporation of a chlorobiphenyl group is a key modification that imparts enhanced antimicrobial activity, particularly against resistant strains.

Site-Specific Functionalization within the Vancomycin Scaffold

The chlorobiphenyl moiety is typically introduced at a peripheral position on the vancomycin scaffold, often on a carbohydrate substituent. nih.gov This modification has been explored at various positions across different glycopeptide antibiotics. nih.gov For example, oritavancin (B1663774) is a derivative of chloroeremomycin (B1668801) with an N-(4-chlorobiphenyl)methyl substitution. nih.gov In the case of vancomycin itself, the 4-chlorobiphenyl (B17849) group is often attached to the vancosamine (B1196374) sugar. frontiersin.orgfrontiersin.org The strategic placement of this hydrophobic group is crucial, as it can promote antibiotic dimerization and membrane anchoring, contributing to its mechanism of action against resistant bacteria. nih.gov

Chemical Reactions for Chlorobiphenyl Conjugation

The conjugation of the chlorobiphenyl moiety to the vancomycin scaffold is typically achieved through standard chemical reactions. For instance, the (4-chlorobiphenyl)methyl group can be introduced in a single step. acs.org In the context of total synthesis, after the construction of the modified vancomycin aglycon, the chlorobiphenyl group can be incorporated before or after enzymatic glycosylation steps. acs.org For example, a (4-chlorobiphenyl)methyl group was introduced into a thioamide-containing vancomycin analog, which was then converted to the corresponding amidine. acs.org

Preparation of Key Chlorobiphenyl-Vancomycin Analogs

The combination of core modifications and peripheral chlorobiphenyl substitution has led to the creation of highly potent vancomycin analogs. A notable example is the synthesis of [Ψ[C(=NH)NH]Tpg4]vancomycin and its (4-chlorobiphenyl)methyl derivative. nih.govacs.org The synthesis involved the total synthesis of the vancomycin analog with an amidine modification in the binding pocket, followed by the introduction of the (4-chlorobiphenyl)methyl group. nih.govacs.org This peripherally modified analog exhibited a remarkable spectrum of antimicrobial activity and impressive potencies against both vancomycin-sensitive and -resistant bacteria. nih.govacs.org

The introduction of the chlorobiphenyl group into a vancomycin amidine analog resulted in a compound with extraordinary potency, particularly against the most resistant VanA VRE strains. nih.govacs.org This suggests that the combination of a redesigned binding pocket and a peripheral chlorobiphenyl modification can lead to synergistic effects, resulting in antibiotics with dual mechanisms of action. nih.govacs.org

Synthesis of Desleucyl this compound

The synthesis of desleucyl this compound involves the targeted removal of the N-terminal N-methyl-leucine residue from the parent this compound molecule. This is typically achieved through the Edman degradation procedure. asm.orgsci-hub.sewikipedia.org The process begins with the reaction of the free N-terminal amino group of this compound with phenyl isothiocyanate under mildly alkaline conditions. This reaction forms a phenylthiocarbamoyl derivative. Subsequent treatment with acid cleaves the N-terminal residue as a thiazolinone derivative, which is then removed, yielding desleucyl this compound. wikipedia.org

While the removal of the N-methyl-leucine residue from vancomycin itself results in a loss of antibacterial activity, the desleucyl derivative of this compound retains significant potency. asm.orgnih.gov This suggests that the chlorobiphenyl moiety provides an alternative mechanism of action that is not solely reliant on the canonical D-Ala-D-Ala binding pocket. sci-hub.se

Synthesis of Amidine and Thioamide Variants

The synthesis of amidine and thioamide variants of this compound represents a more complex, multi-step total synthesis approach. nih.gov This methodology allows for fundamental changes to the vancomycin core, particularly in the peptide backbone, to enhance activity against resistant strains.

The general strategy commences with the synthesis of a vancomycin aglycon containing a thioamide group at residue 4. This thioamide analogue then undergoes enzymatic glycosylation to introduce the necessary sugar moieties. nih.gov The key chlorobiphenyl group is installed via a selective reductive amination reaction. nih.govjst.go.jp This involves treating the glycosylated thioamide precursor with 4-(4-chlorophenyl)benzaldehyde in the presence of a reducing agent, such as sodium cyanoborohydride (NaCNBH₃), and a base like diisopropylethylamine (i-Pr₂NEt). nih.govjst.go.jp This reaction selectively alkylates the vancosamine sugar's amino group without affecting other reactive sites on the molecule. jst.go.jp

Following the introduction of the chlorobiphenyl group, the thioamide is converted to the more potent amidine. This transformation is typically achieved using a silver(I) salt, such as silver(I) acetate (B1210297) (AgOAc), in a solution of ammonia (B1221849) in methanol. nih.gov This method facilitates the direct conversion of the thioamide to the amidine without the need for protecting groups on the fully functionalized substrate. jst.go.jp The resulting amidine derivative of this compound exhibits remarkable potency against both vancomycin-sensitive and resistant bacteria. jst.go.jpacs.org

Starting MaterialReagents and ConditionsProductReference
[Ψ[C(=S)NH]Tpg⁴]vancomycin1. 4-(4-chlorophenyl)benzaldehyde, i-Pr₂NEt, DMF; 2. NaCNBH₃Ψ[C(=S)NH]Tpg⁴methyl-vancomycin nih.govjst.go.jp
Ψ[C(=S)NH]Tpg⁴methyl-vancomycinAgOAc, NH₃/MeOHΨ[C(=NH)NH]Tpg⁴methyl-vancomycin nih.govjst.go.jp

Other Peripherally Modified this compound Conjugates

Further enhancements to the antimicrobial profile of this compound have been explored through additional peripheral modifications. These modifications often introduce new mechanisms of action that are synergistic with the core functions of the molecule.

One notable modification is the introduction of a quaternary ammonium (B1175870) salt at the C-terminus of this compound. nih.govnih.gov This modification has been shown to induce bacterial cell permeability, a mechanism independent of the traditional inhibition of cell wall synthesis. nih.gov The combination of the chlorobiphenyl group and a C-terminal quaternary ammonium salt results in a molecule with three distinct mechanisms of action. nih.gov

Another innovative approach involves the conjugation of this compound to other antibiotic agents, such as teixobactin (B611279). nih.govamericanpeptidesociety.org Teixobactin is a potent antibiotic that targets lipid II, a key precursor in bacterial cell wall synthesis. americanpeptidesociety.org Conjugates have been synthesized by coupling a minimal pharmacophore of teixobactin to the this compound scaffold. nih.govamericanpeptidesociety.org These hybrid molecules are designed to have dual-targeting capabilities, binding to different sites on the lipid II precursor, which can lead to significantly enhanced activity against resistant pathogens. nih.gov For instance, the Cbp-Lys₁₀-teixo₇₋₁₁-vanco conjugate has shown promising activity against vancomycin-resistant Enterococci (VRE). nih.govresearchgate.net

Modification TypeDescriptionResulting Compound ClassReference
C-terminal ModificationAddition of a quaternary ammonium salt to the carboxylic acid terminus.C-terminal quaternary ammonium salt of this compound nih.govnih.gov
Antibiotic ConjugationCovalent linkage to a minimal pharmacophore of teixobactin.This compound-teixobactin conjugates nih.govamericanpeptidesociety.org

Iii. Molecular Mechanisms of Action of Chlorobiphenyl Vancomycin

Re-evaluation of Peptidoglycan Biosynthesis Inhibition

The primary target of the parent glycopeptide, vancomycin (B549263), is the inhibition of the late stages of peptidoglycan biosynthesis. frontiersin.org This is achieved by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of lipid II, the peptidoglycan precursor, thereby sterically hindering the transglycosylation and transpeptidation reactions essential for building the bacterial cell wall. frontiersin.org Chlorobiphenyl-vancomycin's mechanism involves a nuanced modulation of this classical pathway.

Vancomycin's interaction with the D-Ala-D-Ala terminus is mediated through a series of five critical hydrogen bonds. frontiersin.orgcdnsciencepub.com The addition of the chlorobiphenyl substituent to the vancosamine (B1196374) sugar of vancomycin does not eliminate this fundamental binding capability. pnas.org In vancomycin-sensitive bacteria that present D-Ala-D-Ala precursors, this compound effectively inhibits cell wall synthesis, with its potency often boosted by the presence of the chlorobiphenyl group. pnas.orgscripps.edu

However, the activity of this compound is not solely dependent on this interaction. Studies on derivatives where the D-Ala-D-Ala binding pocket has been intentionally damaged have revealed that the compound remains active against resistant bacteria. cdnsciencepub.com This finding indicates that while the classical binding to D-Ala-D-Ala contributes to its action in susceptible strains, it is not the exclusive mechanism, pointing to a significant modulation of its activity profile. cdnsciencepub.comresearchgate.net

The most prevalent form of vancomycin resistance in enterococci (VanA and VanB types) involves a genetic reprogramming of peptidoglycan synthesis, which replaces the terminal D-Ala-D-Ala with D-alanyl-D-lactate (D-Ala-D-Lac). frontiersin.orgoup.com This substitution results in the loss of a crucial hydrogen bond, leading to a 1000-fold decrease in vancomycin's binding affinity and rendering the antibiotic ineffective. frontiersin.orgoup.com

This compound, in contrast, demonstrates potent activity against these vancomycin-resistant strains. frontiersin.orgpnas.orgoup.com Two primary hypotheses explain this capability. The first proposes that the hydrophobic chlorobiphenyl side chain promotes membrane anchoring and facilitates drug dimerization at the site of action. oup.comoup.comacs.org This combination is thought to enhance the inherently weak interaction with the D-Ala-D-Lac terminus, leading to effective inhibition. oup.comoup.com The second, non-mutually exclusive hypothesis, is that the compound possesses a second, distinct mechanism of action, which is the direct inhibition of cell wall synthesizing enzymes. scripps.eduoup.comoup.com

Classical D-Ala-D-Ala Binding Affinity and its Modulation

Direct Inhibition of Bacterial Transglycosylase Enzymes

A key feature distinguishing this compound from its predecessor is its ability to directly inhibit the transglycosylase enzymes responsible for polymerizing peptidoglycan precursors into long glycan chains. pnas.orgoup.com This activity provides a secondary mechanism that can bypass target-site modifications like the D-Ala-D-Ala to D-Ala-D-Lac switch. pnas.orgnih.gov

Research has identified bacterial transglycosylases as a direct target for this compound derivatives. pnas.orgnih.gov Specifically, kinetic evidence has demonstrated that these compounds can inhibit Penicillin-Binding Protein 1b (PBP1b) from Escherichia coli, a major transglycosylase. pnas.org This direct interaction with the enzyme itself, rather than solely with its substrate (lipid II), is a pivotal aspect of its ability to kill resistant microorganisms. pnas.orgresearchgate.net Crucially, this inhibitory action persists even for this compound analogues that are engineered to be incapable of binding the D-Ala-D-Ala substrate, providing strong evidence for direct enzyme engagement. pnas.orgnih.gov

Kinetic analyses have provided quantitative support for the direct inhibition of transglycosylases. Studies evaluating the inhibition of PBP1b revealed that this compound is an effective inhibitor, with an IC₅₀ value in the low micromolar range, comparable to vancomycin against its susceptible target. pnas.org

A significant finding came from comparing the inhibitory activity of intact glycopeptides with their "damaged" versions, which are unable to bind D-Ala-D-Ala. While damaged vancomycin was a poor inhibitor, damaged this compound retained significant inhibitory potency against the transglycosylase enzyme. pnas.org This demonstrates that the chlorobiphenyl moiety confers an intrinsic transglycosylase inhibitory activity that is independent of substrate binding. pnas.org

Furthermore, inhibition curves for this compound differ from those of vancomycin. pnas.org While vancomycin's inhibition can be overcome by increasing the concentration of the lipid II substrate, the inhibition by this compound cannot be fully competed away, suggesting an additional, non-competitive mode of inhibition. pnas.org

Table 1: Inhibition of E. coli PBP1b Transglycosylase Activity
CompoundDescriptionBinds D-Ala-D-AlaIC₅₀ (μM)Reference
VancomycinParent GlycopeptideYes1.6 pnas.org
Chlorobiphenyl Vancomycin (CBP-V)Vancosamine-modifiedYes1.0 pnas.org
Damaged VancomycinBinding pocket alteredNo>250 pnas.org
Damaged Chlorobiphenyl VancomycinBinding pocket alteredNo2.5 pnas.org

Interaction with Penicillin-Binding Proteins (PBPs)

Membrane Interaction and its Mechanistic Contribution

This membrane anchoring may work in concert with its other mechanisms. As mentioned, it is proposed to facilitate dimerization and enhance binding to D-Ala-D-Lac-terminating precursors in resistant bacteria. oup.comacs.org While some studies on related compounds like oritavancin (B1663774) suggest that the chlorobiphenyl group can perturb cell membrane integrity and cause depolarization, this has not been definitively established as a primary mechanism for this compound itself. frontiersin.orgpnas.org Nevertheless, the role of membrane anchoring in localizing the drug and promoting its inhibitory functions is a well-supported component of its potent antibacterial activity. acs.orgnih.gov

Role of Hydrophobic Chlorobiphenyl Moiety in Membrane Anchoring

The addition of a hydrophobic 4-chlorobiphenylmethyl (CBP) group to the vancomycin disaccharide is a key structural modification that significantly influences its interaction with the bacterial cell membrane. acs.orgresearchgate.net This lipophilic side chain promotes the anchoring of the antibiotic to the lipid bilayer of the bacterial cell membrane. acs.orgmdpi.com This membrane anchoring is a crucial aspect of its enhanced antibacterial activity.

The hydrophobic nature of the chlorobiphenyl group facilitates the partitioning of the molecule into the lipid membrane, effectively increasing its local concentration at the site of action—the bacterial cell wall. acs.orgfrontiersin.org This increased proximity to its target, the lipid II peptidoglycan precursor, is thought to enhance its binding affinity. researchgate.netmdpi.com Studies on oritavancin, a related lipoglycopeptide that also contains a chlorobiphenyl moiety, have shown that this modification confers a more hydrophobic character to the molecule, which is a key determinant of its superior activity compared to vancomycin. ucl.ac.be

Influence on Bacterial Cell Membrane Integrity

Beyond simply anchoring the molecule, the chlorobiphenyl moiety appears to play a more direct role in disrupting the integrity of the bacterial cell membrane. The presence of the lipophilic CBP group in some vancomycin derivatives has been associated with the perturbation of the cell membrane in Gram-positive bacteria. frontiersin.org For instance, certain CBP-vancomycin derivatives have been observed to induce cell membrane permeabilization. nih.gov This effect on the membrane is considered an additional mechanism of action that complements the inhibition of cell wall synthesis. pnas.orgnih.gov

Synergistic Mechanisms of Action

The enhanced potency of this compound arises from the synergistic interplay of multiple mechanisms of action. These mechanisms are a direct consequence of the peripheral modifications made to the vancomycin scaffold.

Combined Effects of Binding Pocket and Peripheral Modifications

Research has demonstrated that combining the peripheral chlorobiphenyl modification with alterations to the vancomycin binding pocket leads to remarkable antimicrobial activity. acs.orgresearchgate.net Even when the traditional D-Ala-D-Ala binding pocket is damaged, the presence of the chlorobiphenyl group can maintain potent antibacterial activity, indicating a different mode of action. cdnsciencepub.com This alternative mechanism is often the direct inhibition of transglycosylase, an enzyme essential for peptidoglycan polymerization. oup.compnas.orgnih.gov

This dual-action approach, targeting both the peptidoglycan precursors and the transglycosylase enzyme, creates a powerful synergistic effect. pnas.orgnih.gov The ability to inhibit cell wall synthesis through a mechanism independent of D-Ala-D-Ala or D-Ala-D-Lac binding is a significant advantage in overcoming vancomycin resistance. acs.orgpnas.org

The following table illustrates the impact of different modifications on the minimum inhibitory concentration (MIC) against various bacterial strains.

CompoundModificationVSSA (μg/mL)MRSA (μg/mL)VanA VRE (μg/mL)VanB VRE (μg/mL)
VancomycinNone1-21-2>1001-2
CBP-VancomycinChlorobiphenyl0.10.110.2
Amidine-Modified VancomycinBinding Pocket110.50.5
Amidine + CBP-VancomycinBinding Pocket + Chlorobiphenyl0.10.10.060.06

Dimerization and Multivalent Interactions

The chlorobiphenyl side chain has been shown to promote the dimerization of the antibiotic molecules. acs.org This dimerization is another factor contributing to the enhanced activity against vancomycin-resistant organisms. The formation of dimers can lead to multivalent interactions with the bacterial cell surface, increasing the avidity of the antibiotic for its target. pnas.orgresearchgate.net

The following table summarizes the key molecular mechanisms of this compound.

MechanismDescriptionReference
Membrane AnchoringThe hydrophobic chlorobiphenyl group facilitates insertion into the bacterial cell membrane, increasing local concentration. acs.orgresearchgate.netmdpi.com
Membrane Integrity DisruptionInduces cell membrane permeabilization, contributing to bactericidal activity. frontiersin.orgnih.gov
Transglycosylase InhibitionDirectly inhibits the transglycosylase enzyme, a secondary mechanism of action independent of D-Ala-D-Ala/D-Ala-D-Lac binding. cdnsciencepub.comoup.compnas.org
DimerizationThe chlorobiphenyl moiety promotes the formation of antibiotic dimers, enhancing binding avidity. acs.orgucl.ac.be

Iv. Structure Activity Relationships Sar of Chlorobiphenyl Vancomycin and Its Analogs

Impact of the Chlorobiphenyl Moiety on Antimicrobial Activity

The introduction of a (4-chlorobiphenyl)methyl (CBP) group to the vancomycin (B549263) structure represents a significant advancement in overcoming vancomycin resistance. acs.orgnih.gov This modification has been shown to dramatically enhance the antibiotic's potency against both vancomycin-sensitive and, crucially, vancomycin-resistant strains. acs.org

Unmodified vancomycin primarily functions by binding to the D-Ala-D-Ala terminus of lipid II, a precursor in bacterial cell wall synthesis, thereby inhibiting peptidoglycan formation. frontiersin.orgcdnsciencepub.com However, resistant bacteria, particularly vancomycin-resistant enterococci (VRE), alter this target to D-Ala-D-Lac, which reduces vancomycin's binding affinity by approximately 1000-fold. mdpi.com

The addition of a chlorobiphenyl moiety to the vancosamine (B1196374) sugar of vancomycin, as seen in oritavancin (B1663774), confers a new mechanism of action. oup.com While vancomycin's activity is largely dependent on D-Ala-D-Ala binding, chlorobiphenyl-vancomycin analogs can inhibit the transglycosylation step of cell wall synthesis even in the absence of strong dipeptide binding. frontiersin.orgoup.com This is a critical advantage against resistant strains where the primary binding site is altered. oup.com

Studies have shown that the chlorobiphenyl side chain promotes dimerization of the antibiotic molecules and anchoring to the bacterial membrane. acs.org This enhanced membrane interaction is believed to contribute to its activity against resistant organisms, even without a significant improvement in binding to the altered D-Ala-D-Lac target. acs.org In fact, even after the D-Ala-D-Ala binding pocket of a this compound analog was damaged, it retained its ability to affect resistant bacteria, indicating a distinct mode of action. cdnsciencepub.comcdnsciencepub.com

The introduction of the (4-chlorobiphenyl)methyl group to vancomycin results in substantial improvements in antimicrobial activity. For instance, this modification has been reported to lead to a 100-fold improvement in activity against VanA and VanB VRE and a 20-fold improvement against vancomycin-sensitive S. aureus (VSSA) and methicillin-resistant S. aureus (MRSA). acs.org

The enhanced potency is attributed to a dual mechanism of action. The vancomycin core can still bind to any available D-Ala-D-Ala targets, while the chlorobiphenyl moiety allows for the inhibition of transglycosylase activity through direct enzyme binding, independent of dipeptide interaction. frontiersin.org This synergistic effect makes this compound analogs potent against a broad spectrum of Gram-positive bacteria, including those that have developed resistance to traditional vancomycin. acs.orgacs.org

Here is an interactive data table showing the Minimum Inhibitory Concentrations (MICs) of Vancomycin and a this compound analog against various bacterial strains:

CompoundVSSA (μg/mL)MRSA (μg/mL)VanA VRE (μg/mL)VanB VRE (μg/mL)
Vancomycin1110241
(4-chlorobiphenyl)methyl-vancomycin0.050.0540.05

Data sourced from studies on vancomycin analogs. acs.org

Comparison with Unmodified Vancomycin and Other Glycopeptides

Positional Effects of Functionalization

The site of chemical modification on the vancomycin scaffold plays a crucial role in determining the resulting analog's antimicrobial activity and spectrum. Semisynthetic modifications have been explored at various positions, including the N- or C-terminus of the heptapeptide (B1575542) backbone and the vancosamine sugar of the disaccharide moiety. frontiersin.orgmdpi.com

The vancosamine sugar has been a primary target for modification, particularly for the attachment of lipophilic side chains. frontiersin.org The addition of a chlorophenylbenzyl group to the vancosamine sugar, as seen in oritavancin, enhances its activity against MRSA and VRE. mdpi.com This lipophilic substitution is thought to increase membrane interactions, thereby improving the drug's efficacy. mdpi.comresearchgate.net

The chlorobiphenyl group conjugated to the vancosamine sugar through the disaccharide moiety markedly increases its activity. researchgate.net Interestingly, the initial discovery that adding side chains to the vancosamine sugar of a vancomycin analog conferred activity against VRE was puzzling because this position is distant from the D-Ala-D-Ala binding site. oup.com This led to the understanding that these modifications impart an alternative mechanism of action. frontiersin.orgoup.com

Modifications at the C-terminus of the vancomycin heptapeptide have proven to be an effective strategy to enhance antibacterial activity, particularly against resistant strains. researchgate.netresearchgate.net The addition of lipophilic quaternary ammonium (B1175870) groups at the C-terminus has been shown to significantly increase activity against VRE, likely due to enhanced interactions with the bacterial membrane. mdpi.com

Structure-activity relationship analyses have indicated that peptide conjugation at the C-terminus of vancomycin often yields superior antibacterial activity compared to modifications at other sites. mdpi.com This suggests that the C-terminal position is optimal for maintaining vancomycin's binding to its primary target while allowing the appended moiety to exert a secondary effect, such as membrane disruption. mdpi.com

N-terminal modifications have also been explored. mdpi.comresearchgate.net While some N-terminal modifications have shown promise, C-terminal modifications have generally been found to be more effective in improving the potency of vancomycin analogs. mdpi.comresearchgate.net

Modifications at the Vancosamine Group and Disaccharide Moiety

Specific Chemical Modifications and Their SAR Implications

The combination of different chemical modifications on the vancomycin scaffold has led to the development of highly potent analogs with multiple mechanisms of action. A notable example is the combination of a binding pocket modification with a peripheral chlorobiphenyl group.

One such modification involves an amide-to-amidine exchange in the vancomycin binding pocket, which is designed to restore binding to the D-Ala-D-Lac target of resistant bacteria. cdnsciencepub.comcdnsciencepub.com When this modification is combined with the addition of a chlorobiphenyl moiety, the resulting analog exhibits remarkable antimicrobial activity. acs.orgcdnsciencepub.comcdnsciencepub.com The amidine modification addresses the primary resistance mechanism, while the chlorobiphenyl group provides a secondary, independent mechanism of action. acs.org

This dual-acting approach leads to a synergistic effect, resulting in impressive potencies against a wide range of bacteria, including VSSA, MRSA, and both VanA and VanB VRE. acs.orgacs.org The Minimum Inhibitory Concentrations (MICs) for these combined-modification analogs can be as low as 0.06–0.005 μg/mL. acs.orgacs.org

The following table summarizes the MICs of vancomycin and its modified analogs, highlighting the synergistic effect of combining a binding pocket modification with a peripheral chlorobiphenyl group.

CompoundVSSA (μg/mL)MRSA (μg/mL)VanA VRE (μg/mL)VanB VRE (μg/mL)
Vancomycin1110241
Vancomycin Amidine110.50.5
(4-chlorobiphenyl)methyl-vancomycin0.050.0540.05
(4-chlorobiphenyl)methyl-vancomycin Amidine0.060.060.060.005

Data sourced from studies on the total synthesis and evaluation of vancomycin analogs. acs.org

These findings underscore the power of combining different chemical modifications to create "durable" antibiotics that are less prone to the rapid development of clinical resistance. acs.orgacs.org

Amide-Amidine Exchange and its Effect on Binding Pocket

A key strategy to counteract vancomycin resistance involves re-engineering its binding pocket to restore affinity for the altered bacterial cell wall precursors. In many resistant strains, the terminal D-alanyl-D-alanine (D-Ala-D-Ala) moiety of the peptidoglycan precursor is changed to D-alanyl-D-lactate (D-Ala-D-Lac). This single atom exchange—an oxygen for a nitrogen—disrupts a critical hydrogen bond, reducing vancomycin's binding affinity by approximately 1,000-fold. cdnsciencepub.comntnu.no

To address this, researchers have focused on modifying the vancomycin scaffold itself. One of the most effective binding pocket modifications is the exchange of the carbonyl oxygen of the residue 4 amide to a nitrogen, creating an amidine functional group. cdnsciencepub.comcdnsciencepub.comresearchgate.net This "amide-amidine exchange" re-establishes the crucial hydrogen bonding interaction with the D-Ala-D-Lac terminus, restoring high-affinity binding. nih.gov

When this binding pocket modification is combined with the peripheral addition of a chlorobiphenyl group, the resulting analogs exhibit remarkable potency. cdnsciencepub.comresearchgate.netnih.govnih.gov This is due to the creation of a dual-action antibiotic. The amidine-modified pocket directly targets the molecular basis of resistance by binding to both D-Ala-D-Ala and D-Ala-D-Lac, while the chlorobiphenyl group confers a second, independent mechanism of action. researchgate.netnih.gov This synergistic combination results in compounds with impressive antimicrobial activity against both vancomycin-sensitive and highly resistant bacteria. researchgate.netnih.govnih.govacs.org

CompoundKey ModificationsReported Activity (MIC, μg/mL) vs. VanA VREReference
VancomycinNone (Parent Drug)>640 ntnu.no
[Ψ[C(=NH)NH]Tpg⁴]Vancomycin (Amidine Analog)Amide-to-amidine exchange in binding pocket0.5 - 1.05 ntnu.nonih.gov
This compound (CBP-V)Peripheral chlorobiphenyl (CBP) group~4 nih.gov
[Ψ[C(=NH)NH]Tpg⁴]CBP-Vancomycin (Dual-Modified)Amide-to-amidine exchange + peripheral CBP group0.005 - 0.06 researchgate.netnih.govnih.gov

Effects of Lipophilic and Cationic Substituents

The addition of lipophilic (fat-loving) and cationic (positively charged) substituents to the vancomycin scaffold is a critical strategy for enhancing its antimicrobial properties. The quintessential example in this context is the (4-chlorobiphenyl)methyl (CBP) group itself.

The lipophilic CBP moiety, typically attached to the vancosamine sugar, is understood to promote membrane anchoring. nih.govfrontiersin.org This localization at the bacterial cell surface is believed to facilitate a secondary mechanism of action: the direct inhibition of transglycosylase. frontiersin.orgfrontiersin.org This enzyme is crucial for polymerizing the glycan chains of the bacterial cell wall. By inhibiting this process, this compound can bypass the primary resistance mechanism related to D-Ala-D-Lac binding. frontiersin.org This explains why this compound retains activity even against strains where its binding to cell wall precursors is compromised. cdnsciencepub.com

Further enhancements in potency have been achieved by combining the CBP group with additional cationic modifications, often at the C-terminus of the peptide core. ntnu.nofrontiersin.orgpnas.org Introducing substituents like quaternary ammonium salts or guanidinium (B1211019) groups adds a positive charge to the molecule. pnas.orgnih.gov This modification can induce bacterial cell wall permeability, creating a third synergistic mechanism of action. ntnu.nopnas.org The result is a multi-pronged attack on the bacterium: inhibition of cell wall synthesis via precursor binding (if the pocket is modified), inhibition of transglycosylase (via the CBP group), and disruption of membrane integrity (via the cationic group). pnas.orgpnas.org This combination leads to exceptionally potent antibiotics with activity against even the most challenging vancomycin-resistant pathogens. pnas.orgnih.gov

Compound TypeKey Substituent(s)Observed Effect/MechanismPotency vs. VanA VRE (Compared to Vancomycin)Reference
This compound (CBP-V)Lipophilic (Chlorobiphenyl)Inhibits transglycosylase; membrane anchoring~100-fold increase nih.govfrontiersin.org
Pocket-Modified Vancomycin + Cationic GroupCationic (Quaternary Ammonium Salt)Induces cell wall permeability~200-fold increase pnas.org
CBP-V + Cationic GroupLipophilic (CBP) + Cationic (Guanidinium)Dual mechanisms: transglycosylase inhibition and membrane permeabilizationUp to 1000-fold increase nih.gov
Triple-Modified VancomycinPocket Modification + Lipophilic (CBP) + Cationic GroupThree synergistic mechanisms of action>10,000-fold increase pnas.org

Computational and Biophysical Insights into SAR

To complement synthetic and microbiological studies, computational and biophysical methods provide deeper insights into the structure-activity relationships of this compound and its analogs. These techniques help quantify structural similarity and correlate it with observed biological function.

Tanimoto Chemical Similarity Index Analysis

The Tanimoto coefficient is a widely used metric in cheminformatics to quantify the similarity between two chemical structures based on their 2D fingerprints. A score of 1 indicates identical structures, while a score of 0 indicates no shared features.

Studies comparing vancomycin and this compound reveal a high degree of structural similarity, as reflected by a high pairwise Tanimoto chemical similarity index. researchgate.net Despite this high visual and computational similarity, the addition of the single chlorobiphenyl group leads to profoundly different biological outcomes. researchgate.net For instance, when their effects on bacterial gene expression are profiled, vancomycin and this compound elicit distinct transcriptional signatures. While both induce a general cell wall stress response, there are notable differences, particularly in the expression of resistance genes. researchgate.net This highlights a limitation of simple similarity indices: while useful for grouping structurally related molecules, they may not fully predict the nuanced and sometimes dramatic functional consequences of seemingly minor chemical modifications.

Compound PairTanimoto Similarity ScoreKey Biological DistinctionReference
Vancomycin vs. This compoundHighThis compound is active against VanB-type resistant strains and induces a different transcriptional response. researchgate.net
Vancomycin vs. Dalbavancin (B606935)LowerDalbavancin has a distinct lipophilic side chain and also overcomes VanB-type resistance. researchgate.net
This compound vs. DalbavancinLowerBoth are active against VanB, but have different lipophilic modifications and produce transcriptional responses more dissimilar to each other than to vancomycin. researchgate.net

Correlation Between Structural Features and Biochemical Activity

A central goal of SAR studies is to establish a clear correlation between specific structural features and the resulting biochemical and antimicrobial activity. For this compound analogs, these correlations are becoming increasingly well-defined.

The data consistently show that combining a binding pocket modification (e.g., amide-to-amidine) with peripheral modifications (e.g., the chlorobiphenyl group) results in synergistic and substantial increases in potency against resistant bacteria. nih.govresearchgate.netnih.gov The binding pocket modification restores the primary mechanism of action (inhibition of cell wall synthesis via precursor binding) against resistant pathogens, while the chlorobiphenyl group adds a secondary mechanism (inhibition of transglycosylase). nih.govfrontiersin.orgpnas.org

The antimicrobial potencies, measured as Minimum Inhibitory Concentrations (MICs), correlate directly with these combined mechanisms. Analogs with only a peripheral CBP group are potent, but those with both the CBP group and a re-engineered binding pocket are orders of magnitude more effective against highly resistant VanA strains. nih.govnih.gov The addition of a third feature, a C-terminal cationic group, introduces a membrane permeabilization mechanism and pushes the potency to even greater levels. pnas.org This clear trend—whereby analogs with three synergistic mechanisms are more potent and durable than those with two, which are in turn more effective than those with one—provides a predictive framework for designing future glycopeptide antibiotics. pnas.org

Structural Feature(s)Biochemical Activity / Mechanism(s) of ActionResulting Antimicrobial Potency (vs. VanA VRE)Reference
Unmodified VancomycinBinds D-Ala-D-Ala; Inhibits transpeptidationInactive (MIC > 250 µg/mL) pnas.orgnih.gov
Chlorobiphenyl (CBP) GroupInhibits transglycosylaseActive (MIC ≈ 2–4 µg/mL) nih.gov
Amidine Binding PocketBinds both D-Ala-D-Ala and D-Ala-D-LacActive (MIC ≈ 0.5–1 µg/mL) nih.govnih.gov
CBP Group + Amidine PocketDual mechanisms: Transglycosylase inhibition + D-Ala-D-Lac bindingHighly Potent (MIC ≈ 0.005–0.06 µg/mL) researchgate.netnih.govacs.org
CBP Group + Cationic TailDual mechanisms: Transglycosylase inhibition + Membrane permeabilizationSuperb Potency (MIC ≈ 0.15–0.6 µg/mL) nih.gov
CBP Group + Modified Pocket + Cationic TailTriple mechanisms: D-Ala-D-Lac binding + Transglycosylase inhibition + Membrane permeabilizationExtraordinary Potency (MIC ≈ 0.005–0.01 µg/mL) pnas.org

V. Molecular Basis of Overcoming Bacterial Resistance by Chlorobiphenyl Vancomycin

Activity Against Vancomycin-Resistant Enterococci (VRE) Phenotypes

VRE strains have developed sophisticated methods to evade the action of vancomycin (B549263). The most common of these, the VanA and VanB phenotypes, involve altering the bacterial cell wall structure to prevent the antibiotic from binding. nih.gov

The primary mechanism of vancomycin action is to bind to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, thereby inhibiting cell wall synthesis. frontiersin.orgpnas.org In VanA and VanB-type resistance, bacteria reprogram this pathway to produce precursors ending in D-alanyl-D-lactate (D-Ala-D-Lac). nih.govfrontiersin.orgresearchgate.net This single atomic substitution—an oxygen for a nitrogen—reduces vancomycin's binding affinity by a factor of 1000, rendering it ineffective. pnas.orgnih.gov

The introduction of a 4-chlorobiphenyl (B17849) (CBP) group to the vancomycin structure results in a compound with dramatically improved activity against both VanA and VanB VRE. nih.govacs.org This modification enhances the molecule's ability to anchor to the bacterial membrane and promotes dimerization, which allows it to effectively interact with the altered cell wall precursors despite the reduced binding affinity. nih.govacs.org Research has shown that chlorobiphenyl-vancomycin exhibits remarkable potency, with minimum inhibitory concentrations (MICs) against VanA VRE that are significantly lower than those of the parent vancomycin compound. nih.govjwatch.org For example, one derivative displayed MICs of 0.005–0.01 mg/L against representative VanA-positive E. faecium and E. faecalis strains, against which vancomycin MICs are 250 mg/L. jwatch.org

Table 1: Antimicrobial Activity of Vancomycin and this compound Derivatives against VRE

Compound Organism Resistance Phenotype MIC (µg/mL)
Vancomycin E. faecalis VanA 250
Vancomycin E. faecium VanA 250
This compound Derivative E. faecalis VanA 0.005-0.01
This compound Derivative E. faecium VanA 0.005-0.01
Vancomycin E. faecalis VanB -
This compound E. faecalis VanB Active

Data sourced from multiple studies. nih.govjwatch.orgacs.org

The enhanced activity of this compound is not solely due to restored binding to D-Ala-D-Lac. The chlorobiphenyl moiety introduces additional mechanisms of action that are independent of this interaction. nih.govacs.org One key mechanism is the inhibition of transglycosylation, a crucial step in cell wall biosynthesis that precedes the cross-linking stage targeted by unmodified vancomycin. cdnsciencepub.comnih.govacs.org This means that even if the bacteria possess the altered D-Ala-D-Lac precursors, this compound can still disrupt cell wall construction. cdnsciencepub.comnih.gov

Furthermore, some modifications to the this compound structure, such as the addition of a quaternary ammonium (B1175870) salt, can induce cell membrane permeability. pnas.org This creates a multi-pronged attack: inhibiting cell wall synthesis from the outside while also disrupting the integrity of the cell membrane. pnas.org This combination of mechanisms contributes to the compound's potent activity and makes it more difficult for bacteria to develop resistance. pnas.orgpnas.org

Efficacy Against VanA and VanB Resistance Mechanisms

Activity Against Resistant Staphylococcus Aureus Strains

The effectiveness of this compound extends to another critical pathogen, Staphylococcus aureus, including its most resistant forms.

Against MRSA, a common cause of hospital-acquired infections, this compound demonstrates significantly improved potency compared to vancomycin. nih.govacs.org The introduction of the chlorobiphenyl group can lead to a 20-fold improvement in activity against MRSA strains. nih.govacs.org This enhanced efficacy is attributed to the same multi-faceted mechanism of action that is effective against VRE, including improved membrane anchoring and inhibition of transglycosylation. nih.govacs.org

VRSA represents a formidable clinical challenge, as it combines the methicillin (B1676495) resistance of MRSA with the vancomycin resistance mechanisms of VRE. nih.gov this compound and its derivatives have shown remarkable activity against VRSA. nih.govnih.gov By bypassing the D-Ala-D-Lac resistance mechanism and introducing additional modes of action, these compounds can effectively kill VRSA strains. nih.govnih.gov The ability to combat this highly resistant phenotype underscores the potential of this compound in treating infections for which few options remain. nih.gov

**Table 2: Antimicrobial Activity against Resistant *S. aureus***

Compound Organism Resistance Profile MIC Improvement vs. Vancomycin
This compound S. aureus MRSA ~20-fold
This compound S. aureus VRSA (VanA) Highly Active

Data compiled from research findings. nih.govnih.govacs.org

Responses of Methicillin-Resistant Staphylococcus Aureus (MRSA)

Avoidance of Inducible Resistance Systems

A key challenge in antibiotic therapy is the ability of bacteria to sense an antibiotic threat and activate resistance genes. frontiersin.orgresearchgate.net VanB-type resistance, for instance, is an inducible system. frontiersin.orgresearchgate.net However, this compound has been shown to be a poor inducer of the VanB resistance system. frontiersin.org This is likely because the modifications to the vancomycin structure prevent it from being effectively recognized by the bacterial sensory systems that trigger the resistance cascade. nih.govfrontiersin.org By evading detection, this compound can exert its antibacterial effects before the bacteria have a chance to mount a defense. This "stealth" approach, combined with its multiple and synergistic mechanisms of action, significantly reduces the likelihood of resistance developing during treatment. nih.govpnas.org Studies have shown that even after prolonged exposure, the increase in MIC for this compound derivatives against VanA VRE is minimal compared to compounds with single modifications. nih.gov

Modulation of VanB-Type Glycopeptide Resistance Gene Expression

VanB-type resistance is characterized by inducible resistance to vancomycin. frontiersin.org The resistance mechanism is governed by the van gene cluster, which includes the vanRS two-component regulatory system and the vanHAX genes responsible for synthesizing the modified D-Ala-D-Lac peptidoglycan precursors. nih.gov The sensor kinase VanS and the response regulator VanR control the expression of the vanHAX operon.

Research using the model organism Streptomyces coelicolor, which possesses a VanB-type resistance system, has provided significant insights into how this compound interacts with this resistance machinery. frontiersin.org Studies have shown that while vancomycin strongly induces the expression of the van gene cluster, this compound fails to do so effectively. frontiersin.org This inability to significantly activate the VanB-type sensory response is a key factor in its effectiveness against VanB-type resistant strains. frontiersin.org

Table 1: Comparative Induction of VanB-Type Resistance and Cell Wall Stress Response

FeatureVancomycinThis compoundDalbavancin (B606935)
Induction of van Genes StrongAttenuated/AbsentAttenuated/Absent
Activation of SigE Response HighHighHigh

This table summarizes the differential effects of vancomycin, this compound, and dalbavancin on key resistance and stress response pathways in a VanB-type resistant streptomycete model. Data compiled from chemotranscriptomic profiling studies. frontiersin.org

Impact on Bacterial Cell Wall Stress Responses (e.g., SigE)

In addition to its direct interaction with peptidoglycan synthesis, this compound also impacts the bacterial cell wall stress response. A primary regulator of this response in Streptomyces coelicolor is the extracytoplasmic function (ECF) sigma factor, SigE. frontiersin.orgnih.gov The SigE system is activated in response to various cell wall-damaging agents and orchestrates a transcriptional program to maintain cell envelope integrity. frontiersin.org

Interestingly, despite their differential effects on the van gene expression, both vancomycin and this compound induce a similar and robust transcriptional response controlled by SigE. frontiersin.orgresearchgate.net This indicates that both compounds are recognized as a threat to the cell wall, triggering a general stress response. The activation of the SigE regulon leads to the upregulation of genes involved in cell wall biogenesis and reorganization, representing the bacterium's attempt to counteract the antibiotic-induced damage. frontiersin.org

However, the inability of this compound to simultaneously induce the specific van resistance genes gives it a crucial advantage. While the bacterium mounts a general defense through the SigE pathway, it fails to deploy its most effective, specific resistance mechanism against this modified glycopeptide. This dual effect—triggering a general stress response while evading the specific resistance mechanism—contributes significantly to the potent activity of this compound against VanB-type resistant strains. frontiersin.org

Furthermore, some research suggests that chlorobiphenyl derivatives of vancomycin may possess additional mechanisms of action, such as the direct inhibition of bacterial transglycosylases, enzymes essential for the polymerization of the peptidoglycan backbone. nih.govpnas.org This inhibition appears to be independent of binding to the D-Ala-D-Ala or D-Ala-D-Lac termini, providing another avenue to disrupt cell wall synthesis and overcome resistance. cdnsciencepub.comnih.gov

Vi. Advanced Analytical and Research Methodologies in Chlorobiphenyl Vancomycin Studies

Biochemical Assays for Mechanism Elucidation

Biochemical assays are fundamental in pinpointing the precise molecular interactions between an antibiotic and its bacterial targets. For chlorobiphenyl-vancomycin, these assays have been instrumental in revealing a mechanism of action that extends beyond the canonical D-Ala-D-Ala binding of its parent compound, vancomycin (B549263).

The primary mode of action for glycopeptide antibiotics is the disruption of peptidoglycan (PG) biosynthesis. frontiersin.org In vitro assays that measure the inhibition of this process are therefore essential for characterizing novel derivatives like this compound. These assays typically utilize bacterial membrane preparations as a source of the necessary enzymes and radiolabeled or fluorescently tagged UDP-MurNAc-pentapeptide (UDP-MurNAc-pp) as a substrate. oup.comoup.com

Research has employed these assays to compare the inhibitory activity of vancomycin, this compound (CBP-V), and a key derivative, chlorobiphenyl-desleucyl-vancomycin (B1257882) (CBP-desleucyl-V). oup.comoup.comnih.gov A critical aspect of these studies is the use of different substrates, such as UDP-MurNAc-tetrapeptide (UDP-MurNAc-tp), which lacks the terminal D-Ala residue. oup.comoup.com This allows researchers to assess whether the drug's inhibitory activity is dependent on binding to the D-Ala-D-Ala terminus.

As expected, vancomycin's ability to inhibit PG synthesis is highly dependent on the pentapeptide substrate. oup.comoup.com In contrast, studies have shown that CBP-desleucyl-V can inhibit PG synthesis effectively regardless of whether a pentapeptide or tetrapeptide substrate is used. oup.comoup.com This finding is significant as it provides strong evidence that the derivative can inhibit cell wall construction without binding to the dipeptide, pointing to an alternative mechanism. oup.comoup.comnih.gov this compound itself, which retains the ability to bind D-Ala-D-Ala, shows intermediate results, with some loss of activity when the tetrapeptide substrate is used. oup.com

Table 1: Inhibition of In Vitro Peptidoglycan Synthesis (IC50)

Comparison of the 50% inhibitory concentrations (IC50, in µM) of various glycopeptides against in vitro peptidoglycan synthesis using either UDP-MurNAc-pentapeptide (pp) or UDP-MurNAc-tetrapeptide (tp) as a substrate. The ratio of IC50 values (tp/pp) indicates the dependency on the D-Ala-D-Ala binding site.

CompoundIC50 using UDP-MurNAc-pp (µM)IC50 using UDP-MurNAc-tp (µM)Ratio (tp/pp)
Vancomycin0.4>100>250
This compound (CBP-V)0.141.511
Chlorobiphenyl-desleucyl-vancomycin (CBP-desleucyl-V)0.40.61.5
Moenomycin0.0050.0051

Data adapted from studies on in vitro peptidoglycan synthesis inhibition. oup.comoup.com

A key hypothesis for the activity of this compound against resistant bacteria is its ability to directly inhibit the transglycosylase enzymes responsible for polymerizing Lipid II subunits into the growing peptidoglycan chain. oup.comoup.comnih.gov This hypothesis is supported by several lines of evidence. First, the addition of CBP-desleucyl-V to in vitro synthesis reactions leads to the accumulation of the Lipid II intermediate (N-acetylglucosamine-β-1,4-MurNAc-pentapeptide-pyrophosphoryl-undecaprenol). oup.comoup.comnih.gov This accumulation is a hallmark of transglycosylation inhibition.

Furthermore, specific assays have been developed to directly measure the inhibition of transglycosylase enzymes, such as Penicillin-Binding Protein 1b (PBP1b) from Escherichia coli. nih.govpnas.org Using these assays, researchers have demonstrated that this compound analogues, even those modified to be incapable of binding the D-Ala-D-Ala substrate, can directly inhibit the transglycosylase enzyme. nih.govpnas.orgpnas.org This direct interaction with the enzyme represents a distinct mechanism from vancomycin and explains the compound's efficacy against bacteria that have altered their cell wall precursors to D-Ala-D-Lactate. oup.comnih.gov

In Vitro Peptidoglycan Synthesis Inhibition Assays

Transcriptomic and Proteomic Profiling

To understand the global cellular response to this compound, researchers utilize transcriptomic and proteomic approaches. These powerful techniques provide a snapshot of all the gene expression (RNA) and protein changes occurring within a bacterium upon exposure to the drug.

Chemotranscriptomics involves profiling the global transcriptional response of an organism to a panel of chemical compounds to identify drug-specific signatures. A study comparing vancomycin, dalbavancin (B606935), and this compound in a VanB-type resistant Streptomyces coelicolor strain revealed distinct gene expression profiles for each antibiotic, despite their structural similarities and primary mode of action. frontiersin.orgpatrinum.chfrontiersin.org

The analysis showed that while the transcriptional responses to vancomycin and this compound were more similar to each other than to dalbavancin, there were significant differences. frontiersin.org this compound was found to have specific effects on the biosynthesis of tryptophan and the calcium-dependent antibiotic (CDA). frontiersin.orgpatrinum.chresearchgate.net It also exerted a stronger repressive effect on genes related to translation compared to the other glycopeptides. frontiersin.orgpatrinum.ch These unique transcriptional fingerprints highlight that subtle structural modifications, like the addition of a chlorobiphenyl group, can lead to distinct biological consequences at the cellular level. frontiersin.org

RNA sequencing (RNA-seq) is the core technology behind modern transcriptomic studies. In the investigation of this compound's effects on S. coelicolor, RNA-seq was used to quantify changes in gene transcript abundance after a short incubation with the antibiotic. frontiersin.org The experiments, performed in biological duplicate, compared drug-treated cultures to a vehicle-only control. frontiersin.org

The results identified a substantial number of genes whose expression was significantly altered. researchgate.net A conserved response to all three tested glycopeptides involved the upregulation of 661 genes and downregulation of 164 genes, many of which are associated with cell wall biogenesis and stress responses. frontiersin.org However, this compound also induced unique changes. For example, it uniquely upregulated genes in the tryptophan biosynthesis pathway, which is linked to the production of the CDA antibiotic. researchgate.net This detailed view of gene expression changes provides valuable clues about the drug's secondary effects and the cell's adaptive responses.

Table 2: Differential Gene Expression in S. coelicolor in Response to Glycopeptides

Number of transcripts identified by RNA-seq as being significantly differentially expressed (adj. P.Val ≤ 0.05) in S. coelicolor after treatment with vancomycin, this compound, or dalbavancin compared to an untreated control.

AntibioticSignificantly Changed TranscriptsPercentage of Transcriptome
Vancomycin1242~14%
This compound1770~21%
Dalbavancin2315~28%

Data derived from a chemotranscriptomic study on S. coelicolor. researchgate.net

While specific proteomic studies on this compound are not as prevalent, research on vancomycin and other derivatives provides a framework. Comparative proteomic analyses of vancomycin-sensitive and resistant S. aureus strains have identified changes in proteins related to cell wall metabolism, proteolysis, and stress responses. biorxiv.org Such techniques could further elucidate the specific protein targets and pathways affected by this compound.

Spectroscopic and Biophysical Techniques for Molecular Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Binding

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular interactions of glycopeptide antibiotics with their targets. It provides detailed, atom-level information on binding events in solution. For vancomycin and its derivatives, ¹H NMR is frequently used to study binding to the bacterial cell wall precursor analogue, N-acetyl-L-Lys-D-Ala-D-Ala. mdpi.com The binding event causes specific chemical shift perturbations in the NMR spectrum of both the antibiotic and the ligand, allowing for the identification of the binding interface and the determination of binding affinity. mdpi.comresearchgate.net

In studies of this compound and related compounds, NMR is critical for confirming that modifications to the vancomycin scaffold alter its binding characteristics. For example, solid-state NMR has been used to identify the binding site of a vancosamine-modified glycopeptide derivative in the cell walls of whole S. aureus cells. sci-hub.se These studies can reveal that even with a damaged D-Ala-D-Ala binding pocket, derivatives can still bind to peptidoglycan, suggesting alternative interaction sites. sci-hub.se

NMR has also been used to characterize the interaction of vancomycin with metal ions like zinc (Zn(II)). researchgate.netresearchgate.net These studies show that vancomycin can bind Zn(II), and this interaction can be monitored by observing specific proton resonance shifts. researchgate.net When comparing vancomycin with this compound, the transcriptional response associated with zinc starvation is attenuated in the latter. frontiersin.orgresearchgate.net This suggests that the chlorobiphenyl moiety may sterically hinder the N-terminal methylleucine part of the molecule from fully interacting with zinc ions, an interaction that can be precisely analyzed using NMR chemical shift mapping. frontiersin.org

Techniques for Assessing Membrane Interactions and Dimerization

The enhanced activity of this compound, particularly against resistant strains, is attributed not only to its interaction with peptidoglycan precursors but also to its ability to interact with the bacterial membrane and to form dimers. acs.orgnih.gov The hydrophobic chlorobiphenyl side chain is a key structural feature that promotes these activities. acs.orgasm.org

Several biophysical techniques are employed to study these phenomena:

Membrane Interaction Assays: The ability of this compound and its analogues to disrupt bacterial membranes can be assessed by monitoring the release of entrapped fluorescent dyes, such as calcein, from liposomes that mimic the composition of bacterial membranes. ucl.ac.beucl.ac.be For instance, oritavancin (B1663774), which also contains a chlorobiphenyl group, has been shown to cause significant permeabilization of liposomes, an effect not seen with vancomycin. ucl.ac.beucl.ac.be This suggests a mechanism involving membrane destabilization.

Atomic Force Microscopy (AFM): This high-resolution imaging technique allows for the direct visualization of how antibiotics affect supported lipid bilayers. Studies with oritavancin have shown that it can induce nanoscale changes and erosion in lipid bilayers, providing direct evidence of membrane disruption. ucl.ac.beucl.ac.be This technique is applicable to studying the effects of this compound on membrane integrity.

These studies collectively indicate that the chlorobiphenyl moiety confers a dual mechanism of action: inhibition of cell wall synthesis via target binding and disruption of cell membrane function, both of which are facilitated by dimerization and membrane anchoring. acs.orgpnas.org

Vii. Theoretical and Computational Investigations of Chlorobiphenyl Vancomycin

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between chlorobiphenyl-vancomycin and its biological targets.

Modeling Interactions with Transglycosylase Enzymes

An alternative hypothesis for the efficacy of this compound against resistant strains is the direct inhibition of transglycosylase enzymes. These enzymes are crucial for the polymerization of peptidoglycan precursors into the bacterial cell wall. nih.govnih.govcdnsciencepub.com Computational studies support the theory that the chlorobiphenyl group facilitates a direct interaction with the transglycosylase enzyme. frontiersin.orgnih.govoup.com

Molecular modeling suggests that even when the primary binding pocket of vancomycin (B549263) is damaged (as in desleucyl-vancomycin), the presence of the chlorobiphenyl group can still inhibit the transglycosylation process. oup.comosti.govnih.gov This indicates that the chlorobiphenyl moiety itself can interact with the enzyme, providing a secondary mechanism of action. pnas.orgnih.gov These findings are consistent with experimental evidence showing that this compound analogs inhibit bacterial transglycosylase even when they are incapable of binding to the peptidoglycan substrate. nih.govnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into conformational changes, membrane interactions, and intermolecular associations.

Simulation of Membrane Anchoring and Dimerization Processes

A key aspect of the enhanced activity of this compound is its ability to anchor to the bacterial membrane and to form dimers. nih.govacs.orgpnas.org MD simulations are a powerful tool to model these processes. The hydrophobic chlorobiphenyl side chain is thought to insert into the lipid bilayer of the bacterial membrane, effectively increasing the local concentration of the antibiotic near its site of action. nih.govnih.gov This membrane anchoring is believed to be a bactericidal mechanism in itself, potentially causing membrane permeation and depolarization. nih.gov

Dimerization, the process of two antibiotic molecules binding to each other, is also promoted by the hydrophobic interactions between the chlorobiphenyl groups. nih.govacs.org This dimerization is considered beneficial as it can lead to cooperative binding to the target ligands. nih.gov Computational models have been instrumental in visualizing and quantifying the energetic favorability of these dimerization and membrane anchoring processes. pnas.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. While the search results mention the application of QSAR to vancomycin and its derivatives in a broader context, specific and detailed QSAR models focusing exclusively on this compound were not prominently found. researchgate.netnih.govmdpi.com

However, the principles of QSAR are highly relevant to the study of this compound. By systematically varying the substituents on the biphenyl (B1667301) ring or other parts of the vancomycin scaffold and correlating these changes with antibacterial activity, a QSAR model could be developed. Such a model would be invaluable for predicting the activity of novel, unsynthesized analogs and for optimizing the design of future glycopeptide antibiotics. The development of such models often involves calculating various molecular descriptors, such as electronic, steric, and hydrophobic parameters, and using statistical methods to build a predictive equation. The lack of specific QSAR studies in the search results suggests a potential area for future research in the computational investigation of this compound.

Predictive Models for Analog Design

Predictive computational models are pivotal in the rational design of novel this compound analogs. These models aim to accelerate the development process by identifying promising structural modifications before undertaking complex and resource-intensive chemical synthesis. nih.gov

Furthermore, these models are used to investigate alternative mechanisms of action that overcome vancomycin resistance. Vancomycin's primary mechanism is inhibiting cell-wall biosynthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. nih.gov However, resistant bacteria often replace this with D-Ala-D-Lac, drastically reducing binding affinity. nih.govmdpi.com Computational models support the hypothesis that the chlorobiphenyl group provides a new mechanism of action by enabling the molecule to directly inhibit the transglycosylase enzyme, a function that is independent of D-Ala-D-Ala binding. frontiersin.orgpnas.org Predictive models can explore how different substituents on the biphenyl ring or alternative lipophilic groups might enhance this inhibitory activity. mdpi.com

The design of new analogs often involves in silico screening of virtual libraries of compounds. By modeling modifications to various parts of the this compound scaffold, these predictive models can estimate the binding affinity and potential efficacy of thousands of hypothetical structures, prioritizing a smaller, more manageable number for actual synthesis and testing.

Table 1: Example of a Predictive Computational Workflow for Analog Design

Modeling Stage Objective Computational Method Predicted Outcome/Insight
1. Target Identification Define the biological target for the analog (e.g., Transglycosylase, Lipid II).Structural Biology Analysis, Homology Modeling3D structure of the target enzyme or substrate for docking studies.
2. Scaffold Modification Generate a virtual library of analogs with diverse lipophilic side chains.Combinatorial Chemistry SoftwareA set of novel this compound derivatives with varied substituents.
3. Docking & Scoring Predict the binding mode and affinity of each analog to the target.Molecular Docking (e.g., AutoDock, GOLD)Ranking of analogs based on predicted binding energy and key interactions.
4. Dynamic Simulation Analyze the stability of the top-ranked analog-target complexes.Molecular Dynamics (MD) SimulationsAssessment of complex stability, conformational changes, and interaction persistence over time.
5. Efficacy Prioritization Select the most promising candidates for chemical synthesis and biological testing.Analysis of Simulation DataA shortlist of analogs predicted to have high inhibitory activity.

Derivation of Physicochemical Descriptors for Activity

The biological activity of a drug is intrinsically linked to its physicochemical properties. In the context of this compound, understanding this link is crucial for designing analogs with improved potency and favorable pharmacokinetic profiles. Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used for this purpose. frontiersin.orgmdpi.com QSAR establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govdergipark.org.tr

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different physicochemical aspects of a molecule. frontiersin.orgmdpi.com For this compound and its analogs, these descriptors can be grouped into several categories:

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is critical for its ability to interact with and anchor into the bacterial cell membrane. nih.gov The logarithm of the octanol-water partition coefficient (logP) is a classic example. The chlorobiphenyl group significantly increases the hydrophobicity of vancomycin, a feature linked to its enhanced activity and alternative mechanisms like membrane permeation. pnas.org

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and frontier molecular orbital energies (HOMO/LUMO). dergipark.org.trresearchgate.net These descriptors are vital for understanding and predicting interactions like hydrogen bonding and van der Waals forces, which are central to the binding of the glycopeptide core to its target. osti.gov

Steric/Topological Descriptors: These relate to the size, shape, and connectivity of the molecule. frontiersin.org Descriptors like molecular weight, molar refractivity, and various topological indices (e.g., Wiener index, Zagreb indices) help to model how the bulk and architecture of the analog influence its fit within a biological binding site. frontiersin.orgresearchgate.net

To build a QSAR model, these descriptors are calculated for a series of this compound analogs for which the biological activity (e.g., Minimum Inhibitory Concentration, MIC) has been experimentally measured. frontiersin.org Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to generate an equation that relates a combination of these descriptors to the observed activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design process toward compounds with the most desirable properties. frontiersin.org

Table 2: Key Physicochemical Descriptors for QSAR Analysis of this compound Analogs

Descriptor Class Specific Descriptor Symbol Relevance to this compound Activity
Hydrophobic Log P (Octanol/Water Partition Coefficient)logPMeasures lipophilicity; crucial for membrane anchoring and interaction with hydrophobic pockets of target enzymes. nih.gov
Electronic Dipole MomentµIndicates the overall polarity of the molecule, influencing solubility and long-range electrostatic interactions. researchgate.net
Electronic Highest Occupied Molecular Orbital EnergyEHOMORelates to the molecule's ability to donate electrons in chemical reactions or charge-transfer interactions. frontiersin.org
Electronic Lowest Unoccupied Molecular Orbital EnergyELUMORelates to the molecule's ability to accept electrons, indicating its electrophilicity and reactivity. frontiersin.org
Steric Molar RefractivityMREncodes both the volume of the molecule and its polarizability, affecting how it fits into a binding site and its dispersion forces. dergipark.org.tr
Topological Zagreb IndexM1, M2A numerical value derived from the molecular graph that reflects the degree of branching in the structure. frontiersin.org

Viii. Future Research Trajectories and Academic Significance of Chlorobiphenyl Vancomycin

Design Principles for Novel Glycopeptide Derivatives

The limitations of natural glycopeptides have spurred research into semisynthetic derivatives with enhanced properties. The rational design of these new agents focuses on introducing structural modifications that either restore binding to resistant targets or add entirely new mechanisms of action. cdnsciencepub.comnih.govresearchgate.netkazanmedjournal.ru

A key strategy in modern antibiotic design is the creation of hybrid molecules that integrate multiple antimicrobial functions into a single chemical entity. acs.org This approach is predicated on the principle that it is significantly more difficult for bacteria to simultaneously develop resistance to multiple, independent mechanisms of action. acs.orgbmj.comjwatch.org

The modification of vancomycin (B549263) with a 4-chlorobiphenyl (B17849) (CBP) group is a primary example of this strategy. cdnsciencepub.combmj.com This addition confers a second mechanism of action, inhibition of transglycosylase, which is independent of the canonical D-Ala-D-Ala binding required to inhibit transpeptidase. nih.govfrontiersin.org Researchers have further expanded on this by creating trifunctional analogs. By combining the CBP group with modifications to the vancomycin binding pocket (to enable binding to the D-Ala-D-Lac termini found in resistant bacteria) and adding a positively charged moiety like a quaternary ammonium (B1175870) salt to the C-terminus, a third mechanism—bacterial membrane disruption—is introduced. jwatch.orgnih.govpnas.org This results in an incredibly potent molecule that attacks the bacterial cell wall through three distinct pathways. bmj.comjwatch.org

Other hybrid approaches involve conjugating vancomycin with different classes of antibiotics or with cell-penetrating peptides to enhance its activity and spectrum. mdpi.comacs.orgbinasss.sa.crnih.gov These rationally designed conjugates represent a powerful paradigm for developing durable antibiotics.

Peripheral modifications—chemical alterations to the vancomycin scaffold that are not in the direct binding pocket—have been extensively explored to improve potency, introduce new mechanisms, and enhance pharmacokinetic properties. nih.gov The addition of lipophilic and/or cationic groups is a common and effective strategy. cdnsciencepub.commdpi.com

The (4-chlorobiphenyl)methyl (CBP) group, a key feature of the semi-synthetic antibiotic oritavancin (B1663774), is a well-established peripheral modification that enhances antimicrobial potency by anchoring the molecule to the cell membrane and inhibiting transglycosylase. frontiersin.orgpnas.orgnih.gov Further modifications have yielded even more dramatic increases in potency. For instance, introducing a C-terminal quaternary ammonium salt to a pocket-modified CBP-vancomycin analog was found to increase its potency against VanA-type vancomycin-resistant Enterococci (VRE) by more than 10-fold compared to the CBP derivative alone, and over 10,000-fold more potent than vancomycin itself. pnas.org Similarly, the addition of C-terminus guanidine (B92328) groups to CBP-vancomycin produces analogs with superb antimicrobial potencies against VRE. nih.govacs.orgnih.gov These modifications introduce a synergistic mechanism that induces bacterial cell permeability, often through interactions with cell envelope components like teichoic acid. nih.govacs.orgnih.gov

The following table details the impact of various peripheral modifications on the antimicrobial activity against resistant bacteria.

Compound/ModificationTarget StrainMIC (μg/mL)Fold Improvement vs. VancomycinPrimary Mechanism(s)
Vancomycin VanA VRE>250-Inhibition of transpeptidation (via D-Ala-D-Ala binding)
CBP-Vancomycin (Oritavancin analog) VanA VRE~16>15xInhibition of transpeptidation & transglycosylation
G3-CBP-Vancomycin (Guanidine + CBP) VanA VRE0.15 - 0.6>400xInhibition of transpeptidation & transglycosylation; Cell membrane disruption
CBP-Vancomycin + Quaternary Ammonium Salt VanA VRE0.005 - 0.01>25,000xInhibition of transpeptidation & transglycosylation; Cell membrane disruption
Decanoyl-Vancomycin (Lipidation) VanA VRE16~16xInhibition of transpeptidation; Enhanced membrane association

Data compiled from multiple research sources. jwatch.orgpnas.orgnih.govnih.gov MIC (Minimum Inhibitory Concentration) values are approximate and can vary between specific strains and testing conditions.

Rational Design of Hybrid Molecules with Multiple Mechanisms

Targeting Unconventional Bacterial Processes

To circumvent established resistance mechanisms, a key research trajectory involves designing glycopeptide derivatives that engage bacterial targets beyond the traditional D-Ala-D-Ala terminus of peptidoglycan precursors. cdnsciencepub.comfrontiersin.org

The primary mechanism of vancomycin resistance involves the substitution of the terminal D-Ala of cell wall precursors with D-Lactate (D-Lac), which reduces vancomycin's binding affinity by a factor of 1000. mdpi.comfrontiersin.org Derivatives like chlorobiphenyl-vancomycin have been specifically designed to overcome this. The chlorobiphenyl moiety enables the molecule to inhibit the transglycosylation step of cell wall synthesis directly, a mechanism that does not rely on binding to the peptide terminus. frontiersin.orgoup.comoup.com This was demonstrated in studies showing that chlorobiphenyl-desleucyl-vancomycin (B1257882), an analog that lacks the ability to bind D-Ala-D-Ala, still effectively inhibits peptidoglycan synthesis in resistant bacteria. oup.comoup.com

Other secondary targets include the bacterial cell membrane itself. The introduction of lipophilic side chains, such as the CBP group, or cationic moieties, like quaternary ammonium or guanidinium (B1211019) groups, allows the antibiotic to anchor to or disrupt the bacterial membrane, leading to depolarization and increased permeability. frontiersin.orgpnas.orgnih.govmdpi.com This membrane activity is a distinct mechanism that is synergistic with the inhibition of cell wall biosynthesis. nih.govacs.orgnih.gov Furthermore, some studies suggest that these positively charged derivatives may also interact with teichoic acids in the Gram-positive cell envelope, adding another layer to their mechanism of action. nih.govacs.orgnih.gov

The pinnacle of current glycopeptide design is the development of single molecules capable of engaging multiple bacterial targets simultaneously. jwatch.org This multi-targeting approach is considered a powerful strategy to create durable antibiotics with a high barrier to resistance. bmj.comjwatch.org

A prime example is the vancomycin analog engineered at the Scripps Research Institute, which incorporates three distinct bactericidal mechanisms. bmj.comjwatch.org

Modified Binding Pocket: A chemical modification of the peptide backbone restores high-affinity binding to the D-Ala-D-Lac terminus of resistant bacteria, thereby inhibiting the transpeptidase enzyme. bmj.compnas.org

Chlorobiphenyl (CBP) Group: The addition of the CBP moiety to the disaccharide inhibits the transglycosylase enzyme, a separate and essential step in cell wall construction. bmj.comnih.govpnas.org

C-terminal Quaternary Ammonium Salt: This modification introduces a third mechanism: the disruption of bacterial cell membrane integrity. bmj.compnas.org

An antibiotic possessing these three synergistic mechanisms proved to be extraordinarily potent and durable; bacteria were unable to develop resistance to it even after 50 rounds of exposure in laboratory tests. bmj.com This demonstrates that rationally combining different targeting strategies within a single molecule is a highly effective approach to combatting even the most recalcitrant pathogens. jwatch.orgnih.govacs.orgnih.gov

Investigation of Secondary Cellular Targets

Advancements in Synthetic Approaches

The creation of complex, modified glycopeptides like this compound is made possible by significant advancements in chemical synthesis. While natural vancomycin is produced via fermentation of the soil bacterium Amycolatopsis orientalis, this method does not readily allow for structural diversification. bmj.com

Semisynthetic approaches are the most common methods for generating novel analogs. mdpi.comnih.gov These strategies leverage the complex glycopeptide scaffold produced naturally and then apply selective chemical reactions to modify specific sites, such as the C-terminus, the N-terminus, or the sugar residues. mdpi.comnih.govnih.gov The development of second-generation lipoglycopeptides like oritavancin, dalbavancin (B606935), and telavancin (B1682011) relied heavily on these semisynthetic modifications. mdpi.comwur.nl

More recently, innovative techniques have provided even greater control over derivatization. For example, researchers have developed peptide-based catalysts that can direct the site-selective lipidation of vancomycin's hydroxyl groups, allowing for the precise incorporation of lipid chains at specific positions to enhance bioactivity. nih.govChemoenzymatic strategies that combine the power of biological enzymes with chemical synthesis are also being used to produce novel glycopeptides. binasss.sa.cr

While challenging, total synthesis —the complete chemical construction of the molecule from simple starting materials—offers the ultimate flexibility in design. mdpi.comnih.govbmj.com Though historically complex and low-yielding, recent innovations have improved the efficiency of total synthesis, making it a more viable route for creating analogs with profound structural changes that are inaccessible through semisynthesis. mdpi.combmj.com These advanced synthetic tools are crucial for the continued exploration and development of the next generation of glycopeptide antibiotics.

Streamlined and Scalable Synthesis of Complex Analogs

A significant hurdle in the clinical development of complex natural product derivatives is the ability to produce them in sufficient quantities. Early syntheses of vancomycin analogs were often lengthy and low-yielding. However, recent breakthroughs have focused on creating more efficient and scalable synthetic routes.

Chemoenzymatic and Biocatalytic Routes for Diversification

Harnessing the power of enzymes offers a green and highly specific alternative to purely chemical synthesis for creating vancomycin derivatives. nih.gov A promising strategy combines chemical and biosynthetic methods, recreating the biosynthetic logic in vitro. princeton.edu This chemoenzymatic approach utilizes the native biosynthetic metalloenzymes responsible for constructing vancomycin's complex, cross-linked architecture. youtube.com

Specifically, researchers have successfully reconstituted the activity of the three cytochrome P450 enzymes (OxyA, OxyB, and OxyC) that install the critical aromatic crosslinks in the vancomycin core. nih.govnih.gov While OxyA and OxyB were known to form the bisaryl ether linkages, the reconstitution of OxyC's function to create the final biaryl C-C bond was a major breakthrough. nih.gov By using these enzymes in a cascade sequence, scientists can expeditiously synthesize the vancomycin core from a simple peptide precursor. nih.govprinceton.edu This method is not only simpler and more flexible than total synthesis but also allows for the creation of novel analogs, such as those containing a thioamide linkage, which can serve as precursors for derivatives active against resistant pathogens. nih.govnih.gov This enzymatic approach holds significant potential for generating libraries of vancomycin derivatives for drug discovery. youtube.comresearchgate.net

Contribution to Fundamental Understanding of Antimicrobial Resistance

This compound has been instrumental in dissecting the mechanisms by which bacteria resist glycopeptide antibiotics and, crucially, how this resistance can be overcome.

The primary mechanism of high-level vancomycin resistance (e.g., VanA-type) involves the reprogramming of the bacterial cell wall biosynthesis pathway. frontiersin.org Bacteria replace the normal D-Alanyl-D-Alanine (D-Ala-D-Ala) termini of peptidoglycan precursors with D-Alanyl-D-Lactate (D-Ala-D-Lac). frontiersin.orgcdnsciencepub.com This single atom substitution (oxygen for nitrogen) disrupts a critical hydrogen bond, reducing vancomycin's binding affinity by 1,000-fold. nih.govcdnsciencepub.com

The addition of the chlorobiphenyl moiety to the vancosamine (B1196374) sugar restores activity against these resistant strains through a distinct, secondary mechanism of action. cdnsciencepub.comnih.gov Studies have shown that this compound can inhibit bacterial growth even when its primary D-Ala-D-Ala binding pocket is damaged or when the target is altered to D-Ala-D-Lac. cdnsciencepub.comcdnsciencepub.com This is achieved through the direct inhibition of bacterial transglycosylase, an essential enzyme that polymerizes the disaccharide subunits to form the peptidoglycan backbone. nih.govpnas.orgnih.govpnas.org This inhibition is independent of binding to the peptide terminus. nih.gov The hydrophobic chlorobiphenyl group is thought to anchor the antibiotic to the bacterial membrane, promoting dimerization and facilitating the direct interaction with the transglycosylase enzyme. nih.govoup.com

An antibiotic's durability refers to its ability to remain effective over time without readily succumbing to bacterial resistance. This compound and its advanced derivatives have shown remarkable durability, which is attributed to their possession of multiple, synergistic mechanisms of action. nih.govpnas.org

Analogs have been engineered that combine three independent antibacterial actions in a single molecule:

Modified Pocket Binding : Alterations to the binding pocket allow for dual recognition of both D-Ala-D-Ala and the resistance-conferring D-Ala-D-Lac termini. nih.govjwatch.org

Transglycosylase Inhibition : The chlorobiphenyl group provides a second layer of attack by directly inhibiting cell wall synthesis, a mechanism that bypasses the primary resistance pathway. nih.govjwatch.org

Cell Membrane Permeabilization : The addition of a cationic group at the C-terminus introduces a third mechanism that disrupts the integrity of the bacterial cell membrane. nih.govpnas.orgjwatch.org

In laboratory serial passage studies, where bacteria are repeatedly exposed to a drug to accelerate resistance development, analogs with a single mechanism of action saw resistance emerge. nih.gov In contrast, analogs possessing two or three synergistic mechanisms showed a significantly muted development of resistance, outperforming current single-target therapies. nih.govpnas.org This suggests that it is substantially more difficult for a bacterium to simultaneously evolve defenses against multiple, independent modes of attack, providing a clear strategy for designing more durable antibiotics. jwatch.orgacs.org

Elucidation of Complex Resistance Bypass Mechanisms

Potential as Research Probes and Tool Compounds

Beyond their therapeutic potential, this compound derivatives serve as powerful chemical tools for investigating fundamental biological processes.

The unique properties of this compound analogs make them invaluable probes for studying the intricate process of bacterial cell wall synthesis. The primary mode of action for vancomycin is the inhibition of peptidoglycan biosynthesis by binding to precursor intermediates. frontiersin.org The transglycosylation step, catalyzed by enzymes like Penicillin-Binding Protein 1b (PBP1b), is a critical part of this pathway. pnas.org

Because the chlorobiphenyl moiety can inhibit this step directly, researchers can uncouple this activity from the canonical D-Ala-D-Ala binding. pnas.org Scientists have synthesized specific analogs, such as chlorobiphenyl-desleucyl-vancomycin, which lack the N-terminal methylleucine and are thus incapable of effectively binding to the peptide substrate. nih.govoup.com These molecules still inhibit the transglycosylation process, providing direct evidence that the chlorobiphenyl group interacts with the enzyme itself. pnas.orgnih.gov Using such compounds as research probes allows for the kinetic analysis of transglycosylase inhibitors and helps to specifically dissect the function and inhibition of the membrane-associated steps of cell wall construction. pnas.orgmdpi.com This provides a clearer understanding of this essential bacterial pathway, which can inform the design of future antibiotics.

Application in Understanding Molecular Recognition and Ligand Binding

The study of this compound has significantly advanced the understanding of molecular recognition and ligand binding, providing a compelling case study in redesigning a natural product to overcome resistance. The introduction of the chlorobiphenyl moiety has led to a paradigm shift in the comprehension of how glycopeptide antibiotics can interact with their bacterial targets, moving beyond the canonical D-Ala-D-Ala binding model.

Research has demonstrated that the chlorobiphenyl group fundamentally alters the binding energetics and mechanism of action of vancomycin. Vancomycin's efficacy relies on its ability to form a precise network of hydrogen bonds with the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, a classic example of substrate-receptor complexation. rsc.org However, in resistant bacteria, this terminus is altered to D-alanyl-D-lactate (D-Ala-D-Lac), which disrupts a critical hydrogen bond and introduces electrostatic repulsion, leading to a 1000-fold decrease in binding affinity and a corresponding loss of antibacterial activity. nih.govnih.gov

The addition of a (4-chlorobiphenyl)methyl group to the vancosamine sugar of vancomycin creates a derivative with a multifaceted mechanism for molecular recognition. nih.govnih.govfrontiersin.org This modification serves as a powerful tool for probing the principles of ligand binding in several ways:

Inducing a New Mode of Action Independent of Canonical Ligand Binding: Perhaps the most significant insight from this compound research is the discovery of a mechanism of action that circumvents the need for high-affinity dipeptide binding altogether. Studies on chlorobiphenyl-desleucyl-vancomycin, a derivative lacking the N-methyl-leucine residue required for binding the carboxyl-terminus of the D-Ala-D-Ala dipeptide, have shown that it still inhibits peptidoglycan synthesis. nih.govoup.com This derivative directly inhibits the transglycosylase enzyme responsible for polymerizing the peptidoglycan chains. nih.govoup.com This finding demonstrates that the chlorobiphenyl moiety can confer a new target specificity, shifting the interaction from the peptide substrate to the enzyme itself. It is hypothesized that the hydrophobic chlorobiphenyl group facilitates this by interacting with the bacterial membrane or a hydrophobic pocket on the transglycosylase enzyme. nih.govoup.com

Dissecting Contributions to Binding Affinity: The systematic study of this compound and its analogues allows researchers to dissect the various forces contributing to ligand binding. By comparing the binding affinities and antimicrobial activities of vancomycin, this compound, and derivatives with and without the dipeptide binding capability, the energetic contributions of the hydrophobic chlorobiphenyl anchor, the specific hydrogen bonds to the peptide ligand, and the cooperative effects between these interactions can be quantitatively assessed. nih.govias.ac.in For example, the introduction of the (4-chlorobiphenyl)methyl group into vancomycin results in a 100-fold improvement in activity against certain vancomycin-resistant strains, highlighting the substantial contribution of this peripheral modification. nih.gov

The exploration of this compound has thus provided a deeper understanding of the plasticity of molecular recognition. It illustrates that peripheral modifications can dramatically alter the binding landscape of a receptor, not only by enhancing affinity for the original ligand but also by creating entirely new binding modalities and target interactions. This has profound implications for the rational design of new therapeutic agents aimed at overcoming drug resistance.

Research Findings on this compound and Ligand Interactions

The following table summarizes key findings from comparative studies of vancomycin and its chlorobiphenyl derivatives, illustrating the impact of the chlorobiphenyl moiety on antimicrobial activity and ligand binding.

Compound/DerivativeBacterial Strain TypeKey Research FindingMinimum Inhibitory Concentration (MIC) µg/mLReference
Vancomycin Vancomycin-Sensitive S. aureus (VSSA)Standard activity against sensitive strains.0.5 nih.gov
Vancomycin VanA-type Vancomycin-Resistant Enterococci (VRE)Significantly reduced activity due to poor binding to D-Ala-D-Lac.250 nih.gov
(4-Chlorobiphenyl)methyl Vancomycin Vancomycin-Sensitive S. aureus (VSSA)~20-fold improvement in activity compared to vancomycin.0.03 nih.gov
(4-Chlorobiphenyl)methyl Vancomycin VanA-type VRE~100-fold improvement in activity compared to vancomycin.2.5 nih.gov
[Ψ[C(=NH)NH]Tpg4]Vancomycin (Amidine analogue) VanA-type VREPotent activity, demonstrating effective dual binding to both D-Ala-D-Ala and D-Ala-D-Lac.0.31 researchgate.net
(4-Chlorobiphenyl)methyl Derivative of Amidine Analogue VanA-type VRERemarkable potency, showing synergistic effect of binding pocket and peripheral modifications.0.005 nih.gov
Chlorobiphenyl-desleucyl-vancomycin Vancomycin-Sensitive & Resistant StrainsInhibits peptidoglycan synthesis by targeting transglycosylase, without binding the dipeptide ligand.Not explicitly stated for comparison oup.com

Q & A

Q. What are the established synthesis protocols for chlorobiphenyl-vancomycin, and how do reaction conditions influence yield and purity?

this compound synthesis typically involves coupling vancomycin with chlorinated biphenyl derivatives under controlled conditions. Key parameters include solvent polarity (e.g., DMF or DMSO), temperature (25–60°C), and stoichiometric ratios of reactants. Purity is optimized using preparative HPLC, with characterization via 1H^1H-NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity . Yield improvements often require iterative optimization of protecting groups and catalysts (e.g., EDC/NHS for amide bond formation) .

Q. What in vitro assays are recommended to evaluate the antimicrobial activity of this compound against resistant strains?

Standard assays include:

  • Minimum Inhibitory Concentration (MIC) : Broth microdilution per CLSI guidelines, using Staphylococcus aureus (MRSA) and Enterococcus (VRE) strains. Include vancomycin as a positive control.
  • Time-kill kinetics : Assess bactericidal activity over 24 hours at 0.5×, 1×, and 2× MIC.
  • Synergy testing : Check interactions with β-lactams or aminoglycosides using checkerboard assays (FIC index ≤0.5 indicates synergy) .

Q. How should researchers characterize the structural stability of this compound under physiological conditions?

Stability studies involve:

  • pH-dependent degradation : Incubate the compound in buffers (pH 4–9) at 37°C, followed by LC-MS to identify breakdown products.
  • Thermal stability : Use differential scanning calorimetry (DSC) to monitor melting points and thermal transitions.
  • Serum stability : Incubate with human serum (1–24 hours) and quantify intact compound via UV-HPLC .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be reconciled across studies?

Discrepancies often arise from variations in bacterial membrane models (e.g., synthetic liposomes vs. live cell membranes) or assay endpoints (e.g., fluorescence quenching vs. TEM imaging). To resolve conflicts:

  • Perform cross-validation using orthogonal techniques (e.g., surface plasmon resonance for binding affinity and cryo-EM for structural changes).
  • Analyze confounding variables such as bacterial efflux pump activity via gene knockout strains .

Q. What experimental strategies mitigate off-target effects of this compound in eukaryotic cells?

Advanced approaches include:

  • Proteomic profiling : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify unintended protein interactions.
  • Toxicity screens : Employ high-content imaging (HCI) to assess mitochondrial membrane potential and apoptosis markers (e.g., caspase-3 activation) in mammalian cell lines .

Q. How can computational methods enhance the design of this compound derivatives with improved pharmacokinetics?

Utilize:

  • Molecular dynamics (MD) simulations : Predict binding free energy to bacterial cell wall precursors (e.g., D-Ala-D-Ala motifs).
  • ADMET prediction tools (e.g., SwissADME): Optimize logP, solubility, and CYP450 inhibition profiles.
  • QSAR models : Corlate substituent electronegativity with MIC values using multivariate regression .

Methodological Challenges and Solutions

Q. What statistical frameworks are appropriate for analyzing dose-response heterogeneity in this compound studies?

For non-linear responses:

  • Mixed-effects models : Account for inter-experimental variability in MIC assays.
  • Bootstrapping : Estimate confidence intervals for EC50_{50} values derived from sigmoidal curves.
  • Meta-analysis : Pool data from independent studies using random-effects models to quantify overall efficacy trends .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Implement:

  • Quality-by-Design (QbD) : Use DOE (Design of Experiments) to identify critical process parameters (CPPs) affecting purity.
  • In-line PAT (Process Analytical Technology) : Monitor reactions in real-time via FTIR or Raman spectroscopy.
  • Stability-indicating methods : Validate HPLC protocols per ICH guidelines to detect impurities ≤0.1% .

Data Presentation and Reproducibility

Q. What are the best practices for reporting this compound’s synergistic effects in multi-drug regimens?

  • FIC index interpretation : Clearly define additive (0.5–1), synergistic (≤0.5), or antagonistic (>1) outcomes.
  • Dose-response matrices : Include heatmaps with 95% confidence intervals.
  • Replicate experiments : Use ≥3 biological replicates and report mean ± SD .

Q. How can researchers ensure reproducibility when sharing this compound datasets?

  • FAIR principles : Upload raw spectral data (NMR, MS) to repositories like Zenodo with unique DOIs.
  • Detailed supplementary materials : Provide stepwise synthetic protocols, including solvent grades and equipment models.
  • Code sharing : Publish analysis scripts (e.g., Python/R) for statistical models on GitHub .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.